Based on the provided literature, N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cyclohexanecarboxamide has been investigated in the context of a single research study. This study focused on the development of novel SARS-CoV-2 entry inhibitors, specifically 2-anilinoquinazolin-4(3H)-one derivatives. [] The study highlighted the compound's potential as a SARS-CoV-2 antiviral in a human ACE2 transgenic mouse model, exhibiting promising inhibitory activity against SARS-CoV-2 and MERS-CoV in vitro and in vivo. [] Notably, the study emphasized the compound's ability to improve survival rates and reduce viral loads in the lungs of hACE2 transgenic mice, performing comparably to molnupiravir, a clinically used COVID-19 treatment. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2